molecular formula C5H11NO2S B1429327 D-Methionine-d3 (S-methyl-d3) CAS No. 284665-18-5

D-Methionine-d3 (S-methyl-d3)

Cat. No.: B1429327
CAS No.: 284665-18-5
M. Wt: 152.23 g/mol
InChI Key: FFEARJCKVFRZRR-YLSDRZBNSA-N
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Description

D-Methionine-d3 (S-methyl-d3): is a deuterated form of D-Methionine, an essential amino acid involved in protein synthesis and metabolism. The deuterium labeling (d3) makes it a valuable tool in various scientific research applications, particularly in tracing and studying metabolic pathways .

Mechanism of Action

Target of Action

D-Methionine-d3 (S-methyl-d3) is a labelled form of D-Methionine . Methionine is an essential α-amino acid for humans . The primary target of D-Methionine-d3 (S-methyl-d3) is methionine adenosyltransferase 2A (MAT2A), an enzyme that catabolizes methionine .

Mode of Action

D-Methionine-d3 (S-methyl-d3) interacts with its target, MAT2A, and is catabolized to yield S-adenosyl-L-methionine (SAM), a universal methyl donor . This interaction results in the availability of SAM, which plays a crucial role in various biological methylation reactions.

Biochemical Pathways

The catabolism of D-Methionine-d3 (S-methyl-d3) by MAT2A affects several biochemical pathways. SAM, the product of this catabolism, is involved in purine and pyrimidine synthesis, polyamine synthesis, and glutathione production . These pathways are critical for various cellular functions, including DNA synthesis, cell growth, and antioxidant defense.

Result of Action

The molecular and cellular effects of D-Methionine-d3 (S-methyl-d3) action are primarily related to its role in providing SAM for various biochemical reactions . These reactions contribute to essential cellular functions, including DNA synthesis (through purine and pyrimidine synthesis), cell growth (through polyamine synthesis), and antioxidant defense (through glutathione production).

Biochemical Analysis

Biochemical Properties

D-Methionine-d3 (S-methyl-d3) is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is catabolized by methionine adenosyltransferase 2A, yielding the universal methyl donor S-adenosyl-L-methionine .

Cellular Effects

D-Methionine-d3 (S-methyl-d3) has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of D-Methionine-d3 (S-methyl-d3) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

D-Methionine-d3 (S-methyl-d3) is involved in several metabolic pathways. It interacts with various enzymes or cofactors and can affect metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Methionine-d3 (S-methyl-d3) typically involves the incorporation of deuterium atoms into the methionine molecule. This can be achieved through various chemical reactions, including the use of deuterated reagents. One common method involves the reaction of D-Methionine with deuterated methyl iodide (CD3I) under controlled conditions to replace the hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of D-Methionine-d3 (S-methyl-d3) involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the isotopic purity of the final product, which is crucial for its use in scientific research.

Chemical Reactions Analysis

Types of Reactions: D-Methionine-d3 (S-methyl-d3) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

D-Methionine-d3 (S-methyl-d3) is widely used in scientific research due to its stable isotopic labeling. Some key applications include:

Properties

IUPAC Name

(2R)-2-amino-4-(trideuteriomethylsulfanyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m1/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFEARJCKVFRZRR-YLSDRZBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])SCC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30745710
Record name D-(~2~H_3_)Methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284665-18-5
Record name D-(~2~H_3_)Methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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